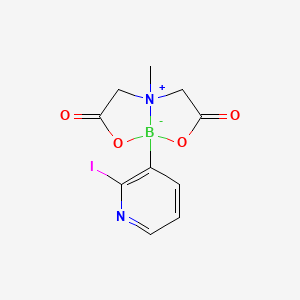2-Iodopyridine-3-boronic acid mida ester
CAS No.:
Cat. No.: VC13573951
Molecular Formula: C10H10BIN2O4
Molecular Weight: 359.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10BIN2O4 |
|---|---|
| Molecular Weight | 359.92 g/mol |
| IUPAC Name | 1-(2-iodopyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
| Standard InChI | InChI=1S/C10H10BIN2O4/c1-14-5-8(15)17-11(14,18-9(16)6-14)7-3-2-4-13-10(7)12/h2-4H,5-6H2,1H3 |
| Standard InChI Key | BKKUMFIWXKJUSJ-UHFFFAOYSA-N |
| SMILES | [B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=C(N=CC=C3)I |
| Canonical SMILES | [B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=C(N=CC=C3)I |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
2-Iodopyridine-3-boronic acid MIDA ester belongs to the class of MIDA boronates, characterized by a boronic acid moiety protected by a tricyclic MIDA ligand. The pyridine ring is substituted with an iodine atom at the 2-position and the MIDA boronate group at the 3-position. This arrangement ensures spatial separation of the reactive sites, minimizing intramolecular interactions while preserving the electronic effects of both substituents. The MIDA group forms a stable six-membered ring with the boron atom, rendering the compound air- and moisture-stable compared to unprotected boronic acids .
Synthetic Methodologies
MIDA Boronate Synthesis via MIDA Anhydride
A breakthrough in MIDA boronate synthesis was achieved by Burke and colleagues, who developed a mild protocol using pre-dried MIDA anhydride . This method avoids the harsh dehydration conditions traditionally required for MIDA boronate formation. The general procedure involves:
-
Activation of Boronic Acid: The boronic acid (e.g., 3-pyridineboronic acid) is treated with MIDA anhydride in anhydrous dioxane at 70°C for 24 hours.
-
Work-Up: The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via trituration or precipitation.
-
Iodination: Post-functionalization with iodine can be achieved through electrophilic substitution or halogen exchange reactions, though specific protocols for introducing iodine at the 2-position remain proprietary in many cases .
This method achieves yields exceeding 75% for structurally related MIDA boronates, such as (3,5-dimethylisoxazol-4-yl)boronic acid MIDA ester .
Challenges in Halogenated Pyridine Synthesis
Introducing iodine to the pyridine ring poses unique challenges due to the electron-deficient nature of the aromatic system. Directed ortho-metalation strategies or transition-metal-catalyzed C–H iodination are often employed to achieve regioselective substitution . The MIDA boronate group’s stability under these conditions enables sequential functionalization, a key advantage over unprotected boronic acids.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The MIDA boronate group’s inertness under standard Suzuki-Miyaura conditions allows for selective coupling with aryl halides. For example, 2-iodopyridine-3-boronic acid MIDA ester can undergo coupling with 4-bromotoluene in the presence of Pd(PPh3)4 and K2CO3, yielding biaryl products without premature deborylation . Subsequent deprotection of the MIDA group (e.g., using aqueous NaOH) liberates the boronic acid for further coupling steps, enabling iterative synthesis of complex architectures.
Nucleophilic Aromatic Substitution
The iodine substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). Reaction with amines or alkoxides at elevated temperatures (80–120°C) replaces iodine with nitrogen- or oxygen-based nucleophiles, respectively. This reactivity is critical for introducing functional groups that are incompatible with cross-coupling conditions .
Stability and Reactivity Profile
Thermal and Oxidative Stability
MIDA boronates exhibit remarkable thermal stability, with decomposition temperatures exceeding 200°C . The 2-iodo derivative shows no significant degradation when stored under inert atmospheres at room temperature for months, making it suitable for industrial-scale applications. In contrast, unprotected 3-pyridineboronic acid is prone to protodeboronation and oxidation, limiting its shelf life .
Deprotection Kinetics
The MIDA group is hydrolytically stable under neutral conditions but undergoes rapid cleavage in basic media (pH > 10). This property enables on-demand activation of the boronic acid functionality. For instance, treatment with 1M NaOH at 25°C releases the boronic acid within 30 minutes, as confirmed by 11B NMR spectroscopy .
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume